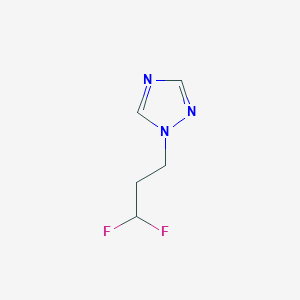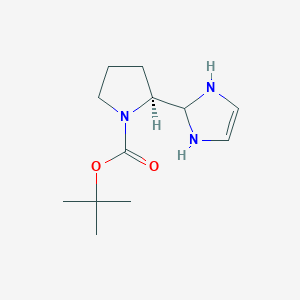
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole is a fluorinated organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(3,3-Difluoropropyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-difluoropropylamine.
Cyclization: The 3,3-difluoropropylamine is then reacted with hydrazine and a suitable carbonyl compound to form the triazole ring.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, with temperatures ranging from room temperature to reflux conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated alcohols, while reduction may produce difluorinated amines.
Applications De Recherche Scientifique
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(3,3-Difluoropropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial or fungal cell wall synthesis.
Comparaison Avec Des Composés Similaires
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3,3-Difluoropropyl)-1H-1,2,3-triazole and 1-(3,3-Difluoropropyl)-1H-1,2,5-triazole.
Uniqueness: The presence of the 1,2,4-triazole ring and the specific positioning of the fluorine atoms confer unique chemical and biological properties to the compound. These properties may include enhanced stability, reactivity, and biological activity compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C5H7F2N3 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
1-(3,3-difluoropropyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)1-2-10-4-8-3-9-10/h3-5H,1-2H2 |
Clé InChI |
MZNQUZBDYBLDSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-oxazolo[3,4-a]pyridine-1,5(3H)-dione](/img/structure/B12871997.png)
![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)

![2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12872014.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)
![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)

![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)

